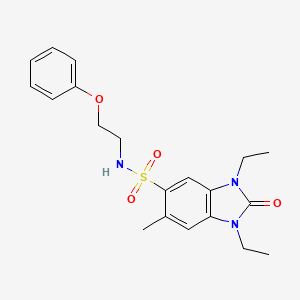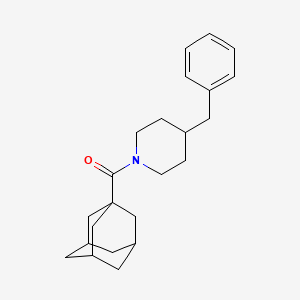![molecular formula C14H20BrNO2 B5013687 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol acts as a selective β3-adrenergic receptor agonist, binding to and activating the β3-adrenergic receptor. This leads to the activation of the cAMP-PKA signaling pathway, which promotes lipolysis and thermogenesis in adipose tissue. This compound also activates the AMPK signaling pathway, which enhances glucose uptake and metabolism in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases energy expenditure and promotes fat metabolism, leading to weight loss and improved metabolic health. This compound also improves glucose tolerance and insulin sensitivity, reducing the risk of diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is that it is a selective β3-adrenergic receptor agonist, meaning it specifically targets the β3-adrenergic receptor without affecting other receptors. This allows for more precise and accurate experiments. However, one limitation of using this compound is that it has a short half-life, meaning it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of this compound in the body during experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of research is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another area of research is the investigation of the cardioprotective effects of this compound and its potential use in the treatment of cardiovascular diseases. Additionally, the mechanisms underlying the effects of this compound on energy metabolism and glucose homeostasis need to be further elucidated.
Métodos De Síntesis
The synthesis of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of 4-bromo-2-methoxyphenol with 3-methyl-1-piperidinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and hydrolysis, to yield the final product.
Aplicaciones Científicas De Investigación
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote fat metabolism, making it a promising candidate for anti-obesity drugs. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use in treating diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)7-13(18-2)14(11)17/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRMUBHDRADAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)

![1-cyclohexyl-N-[2-fluoro-5-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5013621.png)

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5013640.png)


![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)